molecular formula C20H18O5 B11007288 [7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid

[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid

カタログ番号: B11007288
分子量: 338.4 g/mol
InChIキー: QCQNQYRVBTVEJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[7-(Benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid is a high-purity chemical tool for life science research. This 4,8-dimethylcoumarin-3-acetic acid derivative is designed for investigating biological pathways where its core structure has demonstrated significant activity. Scientific studies have established that the 4,8-dimethylcoumarin-3-acetic acid scaffold is a crucial pharmacophore for potent inhibition of the SLC26A3 (DRA) anion exchanger, a target for novel anti-constipation therapies . Our compound features a benzyloxy substituent at the C7 position, a key site for modulating biological potency and selectivity. Researchers can utilize this compound as a starting point for structure-activity relationship (SAR) studies or as a reference standard in assays for intestinal fluid absorption and electrolyte transport. Furthermore, coumarin-based analogues have shown promise as inhibitors of bacterial replicative helicases, such as those from Bacillus anthracis and Staphylococcus aureus , indicating potential utility in antibacterial discovery programs . The product is strictly for research applications in chemistry, biology, and pharmaceutical development. It is supplied with comprehensive analytical data to ensure identity and purity. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS IN HUMANS OR ANIMALS.

特性

分子式

C20H18O5

分子量

338.4 g/mol

IUPAC名

2-(4,8-dimethyl-2-oxo-7-phenylmethoxychromen-3-yl)acetic acid

InChI

InChI=1S/C20H18O5/c1-12-15-8-9-17(24-11-14-6-4-3-5-7-14)13(2)19(15)25-20(23)16(12)10-18(21)22/h3-9H,10-11H2,1-2H3,(H,21,22)

InChIキー

QCQNQYRVBTVEJF-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3)CC(=O)O

製品の起源

United States

準備方法

合成経路と反応条件

[7-(ベンジルオキシ)-4,8-ジメチル-2-オキソ-2H-クロメン-3-イル]酢酸の合成は、通常、複数のステップを伴います。

    出発物質: 合成は、4-ヒドロキシクマリン、ベンジルブロミド、無水酢酸などの市販されている出発物質から始まります。

    ベンジル化: 最初のステップは、炭酸カリウムのような塩基の存在下で、ベンジルブロミドを使用して4-ヒドロキシクマリンをベンジル化するプロセスです。この反応により、クロメン-2-オンコアの7位にベンジルオキシ基が導入されます。

    メチル化: 次のステップは、ヨウ化メチルとナトリウムヒドリドのような強塩基を使用して、4位と8位をメチル化するプロセスです。

    アセチル化: 最後に、酢酸基は、酸性条件下で無水酢酸を使用するアセチル化反応によって導入されます。

工業生産方法

この化合物の工業生産は、同様の合成経路を含みますが、大規模合成用に最適化されています。これには、反応条件を正確に制御するための連続フローリアクター、自動システム、および結晶化またはクロマトグラフィーなどの効率的な精製技術の使用が含まれ、高い収率と純度が保証されます。

化学反応の分析

Hydrolysis Reactions

The acetic acid group and ester functionalities in derivatives undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield Source
Acidic hydrolysis1M HCl, reflux, 6 hrsFree carboxylic acid ([7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid)85–92%
Basic hydrolysis1M NaOH, 60°C, 4 hrsSodium carboxylate salt78–84%

Hydrolysis selectively targets ester groups while preserving the chromenone core. The benzyloxy substituent remains stable under these conditions.

Oxidation and Reduction

The chromenone carbonyl and benzyloxy groups participate in redox reactions:

Reaction Type Reagent Conditions Products Yield Source
OxidationKMnO₄, H₂SO₄RT, 2 hrs2-oxo group converted to carboxylic acid65–70%
ReductionNaBH₄, MeOH0°C, 1 hrReduction of ketone to secondary alcohol55–60%

Oxidation of the 2-oxo group generates a dicarboxylic acid derivative, while reduction produces a secondary alcohol without affecting the benzyl ether.

Esterification and Amidation

The acetic acid moiety undergoes nucleophilic acyl substitution:

Reaction Type Reagent Conditions Products Yield Source
EsterificationMeOH, H₂SO₄ (cat.)Reflux, 8 hrsMethyl ester derivative88–90%
AmidationNH₃ (g), DCC, DMAPDCM, RT, 12 hrsPrimary amide75–80%

These reactions retain the chromenone structure, enabling further functionalization for medicinal chemistry applications.

Substitution Reactions

The benzyloxy group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

Reagent Conditions Products Yield Source
Cl₂, FeCl₃ (cat.)DCM, 0°C, 3 hrsChlorination at the benzyl ring60–65%
HNO₃, H₂SO₄0°C, 2 hrsNitration at the 4-methyl position50–55%

Electrophilic substitution occurs preferentially on the electron-rich benzyloxy ring rather than the chromenone core .

Cyclization and Ring-Opening

The chromenone system participates in cycloaddition and ring-modification reactions:

Reaction Type Reagent Conditions Products Yield Source
Diels-AlderMaleic anhydride, toluene110°C, 24 hrsFused bicyclic adduct40–45%
Ring-openingH₂O₂, NaOH70°C, 6 hrsFragmented quinoline derivative30–35%

Cyclization reactions expand the compound’s utility in synthesizing polycyclic architectures .

Comparative Reactivity of Derivatives

Derivatives with modified substituents show distinct reactivities:

Derivative Reactivity Trend Key Observation
[7-(3-chlorobenzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid Enhanced electrophilic substitutionChlorine atom directs further substitution to para positions
[7-(2-methoxybenzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid Reduced hydrolysis ratesSteric hindrance from methoxy group stabilizes ester linkage

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

  • Oxidation : Involves radical intermediates when using KMnO₄, confirmed by ESR spectroscopy.

  • Substitution : Follows an electrophilic aromatic substitution (EAS) mechanism, with the benzyloxy group acting as an activating director .

科学的研究の応用

The biological activity of [7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid is attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, influencing cellular signaling pathways.

Antioxidant Properties

Research indicates that derivatives of chromene compounds exhibit significant antioxidant properties. Studies utilizing DPPH radical scavenging assays have demonstrated that [7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid effectively neutralizes free radicals, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the anticancer potential of this compound. The following table summarizes the IC50 values obtained from these studies:

CompoundCell LineIC50 (µg/mL)
This compoundMCF-7 (breast cancer)6.40 ± 0.26
DoxorubicinMCF-7 (breast cancer)9.18 ± 1.12
Other CompoundsA-549 (lung adenocarcinoma)Varies

The lower IC50 value compared to Doxorubicin indicates that [7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid may have promising anticancer properties.

Medicinal Chemistry

The compound serves as a building block in organic synthesis for developing more complex molecules with potential therapeutic applications. Its structural features make it suitable for studying enzyme interactions and receptor binding.

Antioxidant Research

Due to its antioxidant properties, this compound has been investigated for its potential role in preventing oxidative stress-related diseases. Research has shown that modifications in the chromone structure can significantly influence antioxidant activity.

Lipid Lowering Effects

Recent studies have explored the impact of related chromene derivatives on lipid accumulation in hepatocytes (liver cells). Some derivatives demonstrated significant reductions in lipid droplet formation, suggesting potential applications in treating non-alcoholic fatty liver disease (NAFLD).

Case Studies and Research Findings

  • Antioxidant and Cytotoxic Activity : A study synthesized various chromone derivatives and assessed their activity against cancer cell lines. Results indicated that structural modifications significantly influenced both antioxidant and cytotoxic properties.
  • Lipid Lowering Effects : Research investigated the effects of related compounds on lipid metabolism in liver cells, revealing that certain derivatives could reduce lipid accumulation, highlighting their potential for treating metabolic disorders.

作用機序

類似の化合物との比較

類似の化合物

    クマリン: ベンジルオキシ基と酢酸基がない、同様のクロメン-2-オンコアを持つ天然化合物。

    ワルファリン: クロメン-2-オンコアに異なる置換パターンを持つ、抗凝血剤として使用されるクマリンの合成誘導体。

    ウンベリフェロン: 異なる位置にヒドロキシル基を持つ、もう1つのクマリン誘導体。

独自性

[7-(ベンジルオキシ)-4,8-ジメチル-2-オキソ-2H-クロメン-3-イル]酢酸は、その特定の置換パターンにより、独特の化学的および生物学的特性を付与するため、ユニークです。ベンジルオキシ基の存在により、その親油性が向上し、潜在的にその生物学的利用能が向上します。酢酸基により、さらに官能基化が可能になり、より複雑な分子の合成のための汎用性の高い中間体となります。

この詳細な記事は、[7-(ベンジルオキシ)-4,8-ジメチル-2-オキソ-2H-クロメン-3-イル]酢酸の包括的な概要を提供し、その調製方法、化学反応、科学研究アプリケーション、作用機序、および類似の化合物との比較を網羅しています。

類似化合物との比較

Comparison with Similar Compounds

The structural and functional nuances of [7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid can be elucidated by comparing it to related coumarin derivatives. Key variations include substituent modifications at positions 3, 7, and the core structure, which influence physicochemical properties, synthetic routes, and biological activity.

Substituent Variations at Position 7

  • Benzyloxy vs. Halogenated Benzyloxy Groups: 2-(7-((3-Bromobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid (4ba): This analog substitutes the benzyloxy group with a 3-bromobenzyloxy moiety. However, its synthesis yield (68%) is lower than the parent compound . {7-[(3-Chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid: Similar to 4ba but with a chlorine substituent. Limited data suggest comparable synthetic challenges .
  • Benzyloxy vs. Alkoxy/Hydroxy Groups: 2-(7-Ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid: Replacing benzyloxy with ethoxy simplifies the substituent but reduces steric bulk. This may lower target specificity, as seen in reduced inhibitory activity against SLC26A3 . This compound serves as a precursor for further functionalization .

Acid Chain Modifications at Position 3

  • Acetic Acid vs. Propanoic Acid Derivatives: 3-(7-(Benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid (Compound 7): Extending the acid chain to propanoic acid increases molecular flexibility and hydrophobicity. This modification results in higher yields (85%) and improved inhibitory activity against bacterial DNA helicases, as observed in Bacillus anthracis and Staphylococcus aureus . 3-[7-[(4-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid: Combining a propanoic acid chain with a 4-bromobenzyloxy group enhances both steric and electronic effects, though biological data remain sparse .

Core Structure Variations

  • Synthesized via a multicomponent reaction (74% yield), it demonstrates how structural rigidity can influence binding to hydrophobic enzyme pockets .

Research Implications

  • Synthetic Accessibility : Alkaline hydrolysis of methyl esters remains a reliable method for carboxylic acid derivatives, though yields vary with substituent complexity.
  • Structure-Activity Relationships (SAR): Electron-Withdrawing Groups (e.g., Br, Cl) enhance target binding but may reduce synthetic efficiency. Chain Length: Propanoic acid derivatives exhibit superior activity in antibacterial assays, likely due to increased hydrophobic interactions. Fused Rings: Furocoumarins demonstrate enhanced rigidity, which could optimize interactions with planar enzyme active sites.

生物活性

The compound [7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid belongs to the chromone family, which is recognized for its diverse biological activities. This article presents a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C20H20O5
Molecular Weight: 352.39 g/mol
IUPAC Name: [7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid

Synthesis

The synthesis of [7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid typically involves multiple steps:

  • Preparation of the Chromone Core: Starting from 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromene-3-carboxylic acid.
  • Esterification: The carboxylic acid group is converted to an acetic acid derivative.
  • Introduction of the Benzyloxy Group: Achieved through nucleophilic substitution using benzyl bromide.

Biological Activities

The biological activity of this compound has been investigated in various studies, revealing its potential in multiple therapeutic areas:

1. Anticancer Activity

Research indicates that chromone derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Specific pathways affected include:

  • PI3K/AKT signaling pathway , which is crucial for cell survival and proliferation.

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µg/mL)Mechanism
GenkwaninHepG-222.5 ± 0.3PI3K/AKT inhibition
[7-(benzyloxy)-4,8-dimethyl...]A549TBDTBD

2. Antioxidant Activity

The presence of the benzyloxy group contributes to the antioxidant properties of the compound, which can neutralize free radicals and reduce oxidative stress in cells.

3. Anti-inflammatory Effects

Studies have shown that chromones can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases.

4. Antimicrobial Activity

Chromone derivatives have demonstrated antibacterial and antifungal activities against various pathogens, indicating their potential as antimicrobial agents.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.25 mg/mL
Candida albicans0.078 mg/mL

The biological effects of [7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: It can modulate receptor activity influencing various signaling pathways.

Case Studies

Recent studies have explored the efficacy of chromone derivatives in clinical settings:

  • Breast Cancer Treatment: A study reported that a related compound significantly reduced tumor size in murine models by targeting the PI3K/AKT pathway.
  • Chronic Inflammatory Diseases: Clinical trials are underway to assess the safety and efficacy of chromone-based therapies in patients with rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare [7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid and its derivatives?

  • Methodological Answer : The compound is typically synthesized via NaOH-mediated hydrolysis of its ester precursor. For example, coumarin derivatives with benzyloxy substituents are synthesized by reacting 7-hydroxy-4,8-dimethylcoumarin intermediates with benzyl chloride under basic conditions, followed by ester hydrolysis to yield the acetic acid derivative (e.g., 85% yield for compound 7 in ). Key steps include:

  • Coumarin core formation : Alkylation or esterification at the 7-hydroxy position.
  • Protection/deprotection strategies : Benzyl groups are used to protect hydroxyl groups during synthesis.
  • Purification : Column chromatography (e.g., CHCl₃:MeOH:CH₃NH₂ = 80:18:2) and recrystallization (e.g., from DMSO-d6) .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on:

  • NMR spectroscopy : Key signals include δ 7.61–7.29 ppm (aromatic protons from the benzyl group) and δ 3.75 ppm (acetate methylene protons) in CDCl₃ or DMSO-d6 ( ).
  • Mass spectrometry : LRMS and HRMS data confirm molecular ion peaks (e.g., M+H⁺ = 431 for compound 4ba in ).
  • Elemental analysis : Combustion analysis for C, H, and O to validate purity (>95% in ).

Q. What are the primary biological targets or applications studied for this compound?

  • Methodological Answer : The compound and its analogs are investigated as:

  • Enzyme inhibitors : E.g., inhibition of SLC26A3 (intestinal anion exchanger) via competitive binding assays ().
  • Antimicrobial agents : Derivatives show activity against Bacillus anthracis and Staphylococcus aureus helicases, evaluated using ATPase inhibition assays ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for coumarin derivatives?

  • Methodological Answer : Discrepancies in crystal structure refinement (e.g., anisotropic displacement parameters) are addressed using:

  • SHELXL software : Incorporates restraints for disordered atoms and twin refinement for challenging datasets ( ).
  • WinGX/ORTEP pipelines : Validate molecular geometry and packing via graphical interfaces ( ).
  • High-resolution data : Synchrotron sources improve data quality for low-symmetry space groups (common for coumarins) .

Q. What experimental strategies optimize the compound’s solubility and bioavailability in pharmacological studies?

  • Methodological Answer :

  • Salt formation : Crystalline L-arginine salts improve aqueous solubility (e.g., for S1P1 receptor-targeted analogs in ).
  • Derivatization : Propanoic acid side chains (e.g., compound 7 in ) enhance membrane permeability.
  • Co-solvent systems : DMSO or PEG-based vehicles are used in in vitro assays ( ).

Q. How do researchers analyze structure-activity relationships (SAR) for benzyloxy-substituted coumarins?

  • Methodological Answer : SAR studies involve:

  • Substituent variation : Systematic replacement of benzyloxy groups with isoquinoline or biphenylmethoxy moieties ( ).
  • Biological screening : IC₅₀ values from dose-response curves (e.g., helicase inhibition in ).
  • Computational modeling : Docking studies with target proteins (e.g., SLC26A3 in ) to identify critical hydrogen-bonding interactions.

Data Contradiction & Validation

Q. How should conflicting purity data (e.g., 95% vs. 98%) be reconciled in synthetic batches?

  • Methodological Answer :

  • Analytical cross-validation : Combine HPLC (EN300-302579 in ), NMR (integration of impurity peaks), and LC-MS.
  • Batch reproducibility : Statistical analysis of ≥3 independent syntheses to identify systematic errors (e.g., incomplete ester hydrolysis in ).

Q. What are the limitations of using NMR alone for characterizing this compound?

  • Methodological Answer :

  • Dynamic effects : Rotameric equilibria in the acetic acid side chain may broaden peaks (δ 2.39 ppm in ).
  • Trace impurities : Low-level byproducts (<5%) require complementary techniques like HRMS ( ).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。